molecular formula C14H23ClN2O3 B3335711 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353946-33-4

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3335711
CAS No.: 1353946-33-4
M. Wt: 302.80 g/mol
InChI Key: ODYROOPAJLQDKX-UHFFFAOYSA-N
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Description

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound known for its intricate structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a cyclopropyl group, and a chloroacetyl group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

  • Formation of Cyclopropylamine: Starting with cyclopropane, various reactions such as amination can be employed to introduce the amino group.

  • Acylation: The amino group on the cyclopropylamine can then be acylated using chloroacetyl chloride in the presence of a base like triethylamine.

  • Pyrrolidine Ring Formation: The intermediate is then reacted with a pyrrolidine derivative, potentially using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like DCC (Dicyclohexylcarbodiimide) to form the final ester product.

Industrial Production Methods

Industrial synthesis may involve similar steps but optimized for large-scale production, often utilizing flow chemistry techniques and automated reactors to enhance efficiency and yield. The key is to control reaction conditions like temperature, solvent choice, and time precisely to ensure high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide to introduce new functionalities.

  • Reduction: It can also be reduced under hydrogenation conditions with catalysts like palladium on carbon.

  • Substitution: The chloroacetyl group can participate in substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Hydrogen gas, palladium on carbon.

  • Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

These reactions can lead to the formation of various derivatives with altered electronic and steric properties, potentially modifying the biological activity or stability of the compound.

Scientific Research Applications

Chemistry

The compound is used as a building block in synthetic organic chemistry to create more complex molecules for drug development and materials science.

Biology

It may serve as a tool compound in biological studies to probe specific pathways or as a starting material for bioactive molecules.

Medicine

Industry

In industrial applications, the compound may be used in the synthesis of advanced materials, agrochemicals, or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. Generally, it can act by:

  • Binding to molecular targets: Such as enzymes or receptors, potentially inhibiting or activating biological pathways.

  • Pathways involved: Specific pathways would vary based on the target but could include metabolic processes, signal transduction, or gene expression modulation.

Comparison with Similar Compounds

Compared to other pyrrolidine derivatives, 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the cyclopropyl and chloroacetyl groups, which may enhance its reactivity and specificity.

Similar Compounds

  • Pyrrolidine derivatives: Such as pyrrolidine-1-carboxylic acid esters.

  • Cyclopropylamines: Compounds containing cyclopropylamine groups with various substituents.

  • Chloroacetyl derivatives: Compounds featuring the chloroacetyl moiety, used for their electrophilic properties.

Properties

IUPAC Name

tert-butyl 3-[(2-chloroacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYROOPAJLQDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120006
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353946-33-4
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353946-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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